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Compound of Interest

Compound Name: 18:1 DGS-NTA(Ni)

Cat. No.: B15578190 Get Quote

Welcome to the technical support center for the application of 18:1 DGS-NTA(Ni) in cellular

assays. This resource provides troubleshooting guidance and answers to frequently asked

questions to help researchers, scientists, and drug development professionals overcome

common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)
Q1: What is 18:1 DGS-NTA(Ni) and what are its primary applications in cellular assays?

A1: 1,2-dioleoyl-sn-glycero-3-[(N-(5-amino-1-carboxypentyl)iminodiacetic acid)succinyl] (nickel

salt), or 18:1 DGS-NTA(Ni), is a chelating lipid used to immobilize histidine-tagged (His-tagged)

proteins onto lipid bilayers, such as liposomes or supported lipid bilayers.[1][2][3] Its primary

application in cellular assays is to present proteins in a membrane-bound context to study

protein-protein interactions, cellular signaling, and for the development of drug delivery

systems.[4][5][6]

Q2: I am observing binding of my protein to DGS-NTA(Ni) liposomes even though it does not

have a His-tag. Why is this happening and how can I prevent it?

A2: Non-specific binding of non-His-tagged proteins to DGS-NTA(Ni) can occur. This interaction

is often mediated by naturally occurring histidine residues on the protein surface forming a

coordination complex with the Ni2+ ion.[7] One study reported a direct interaction between the

protein Drp1 (devoid of a His-tag) and DGS-NTA(Ni²⁺).[7]
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To mitigate this, you can:

Include a low concentration of imidazole (10-20 mM) in your binding buffer. Imidazole will

compete with the histidine residues on your protein for binding to the Ni-NTA, reducing non-

specific interactions.

Perform a control experiment with EDTA. EDTA is a strong chelating agent that will strip the

Ni²⁺ ions from the NTA headgroups.[8] If your protein no longer binds after EDTA treatment, it

confirms the interaction is Ni²⁺-dependent.[7]

Use a control protein. A protein known not to interact with Ni-NTA can help you quantify the

level of non-specific binding in your assay.

Q3: My DGS-NTA(Ni)-containing liposomes are aggregating after protein conjugation. What

can I do to prevent this?

A3: Liposome aggregation is a common issue when conjugating proteins. This can be caused

by proteins cross-linking multiple liposomes. To prevent aggregation, consider the following:

Incorporate PEGylated lipids: Including lipids modified with polyethylene glycol (PEG) in your

liposome formulation can create a steric barrier that prevents liposomes from getting close

enough to aggregate.[9] A balance must be struck, as too much PEG can hinder protein

binding.[9]

Optimize protein-to-lipid ratio: High protein concentrations can increase the likelihood of

aggregation. Titrating the concentration of your His-tagged protein can help find an optimal

concentration that allows for sufficient binding without causing aggregation.

Control incubation conditions: Time, temperature, and buffer conditions can all influence

aggregation. Optimizing these parameters for your specific system may be necessary.

Q4: Is there a risk of 18:1 DGS-NTA(Ni) itself inducing cellular responses in my assay?

A4: Yes, there is evidence that DGS-NTA(Ni) can induce cellular signaling. For instance, it has

been shown to trigger calcium signaling in T cells, independent of any conjugated ligand.[10] It

is crucial to run proper controls to account for any effects of the lipid itself.
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Recommended Controls:

Cells incubated with liposomes containing DGS-NTA but without the chelated Ni²⁺ (use DGS-

NTA and add EDTA).

Cells incubated with liposomes containing a different headgroup to assess the effect of the

lipid backbone.

Cells incubated with liposomes containing DGS-NTA(Ni) but without the His-tagged protein

of interest.

Q5: What is the stability of the His-tag protein interaction with DGS-NTA(Ni) in the presence of

serum or plasma?

A5: The interaction between His-tagged proteins and Ni-NTA can be reversible and may be

unstable in biological fluids like serum or plasma.[11] Endogenous histidine-containing proteins

and other chelators present in these fluids can compete for Ni-NTA binding, leading to the

dissociation of your protein of interest from the liposome surface.[11] For in vivo applications or

prolonged in vitro assays with serum, this instability is a significant challenge. Using multivalent

NTA lipids can increase the avidity and stability of the interaction.[11]

Troubleshooting Guides
Problem 1: Low or No Binding of His-tagged Protein to
Liposomes
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Possible Cause Troubleshooting Step

Inaccessible His-tag

The His-tag may be buried within the protein's

tertiary structure. Try purifying the protein under

denaturing conditions and refolding it on the

liposome, or engineer a longer, more flexible

linker between your protein and the His-tag.

Interfering Buffer Components

Reducing agents (like DTT) and chelating

agents (like EDTA) in your buffer can strip the

Ni²⁺ from the NTA group, preventing protein

binding. Ensure your buffers are free of these

components.

Incorrect pH

The binding of histidine to Ni-NTA is pH-

dependent. The optimal pH is typically around

7.4-8.0. Ensure your buffer pH is within this

range.

Insufficient DGS-NTA(Ni) Concentration

The molar percentage of DGS-NTA(Ni) in your

liposomes may be too low. Typical

concentrations range from 1 to 10 mol%.[4][12]

[13] You may need to optimize this for your

specific protein.

Degraded DGS-NTA(Ni)

Ensure the 18:1 DGS-NTA(Ni) lipid is stored

correctly at -20°C and has not expired to

maintain its stability.[14]

Problem 2: High Background Signal or Non-Specific Cell
Binding
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Possible Cause Troubleshooting Step

Non-specific protein binding to cells

Your protein of interest may have off-target

binding to cell surface receptors. Include a

control with a soluble version of your protein to

assess this.

Liposome composition

The overall charge and composition of your

liposomes can influence non-specific cell

interactions. Consider including neutral lipids

like DOPC or PEGylated lipids to reduce non-

specific binding.[9][15]

High DGS-NTA(Ni) concentration

High densities of Ni-NTA on the liposome

surface can lead to increased non-specific

binding to cells.[15] Try reducing the molar

percentage of DGS-NTA(Ni).

Cellular toxicity of Nickel

Although generally used at low concentrations in

these assays, high concentrations of nickel can

be toxic to some cell lines.[16][17] Perform a cell

viability assay (e.g., MTT or trypan blue

exclusion) with your liposomes to rule out

toxicity.

Quantitative Data Summary
Table 1: Binding Affinity and Kinetics of His-tagged Proteins to DGS-NTA(Ni) Liposomes
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Protein
Liposome
Composition

Apparent
Binding
Affinity (Kd)

Observed Rate
Constants
(kobs)

Reference

His-SfGFP

DOPC with 20

mol% Ni-NTA-

DGS

~3 µM

Fast phase:

~10–20 s⁻¹; Slow

phase: < 4 s⁻¹

[8]

Drp1 (no His-tag)

Liposomes with

10 mol% DGS-

NTA(Ni²⁺)

~3 µM Not Reported [7]

Table 2: Recommended Molar Percentages of 18:1 DGS-NTA(Ni) in Liposome Formulations

Application
Molar % of DGS-
NTA(Ni)

Other Lipids Reference

Protein Binding

Analysis
3.3 mol% 96.7 mol% DOPC [4]

Enzymatic Assays 10 mol%

15 mol% cardiolipin,

35 mol% DOPE, 40

mol% DOPC

[4]

Host-Virus Binding

Screens
2 mol% 98 mol% POPC [18]

T-cell Activation

Studies
5 mol%

DOPC, Biotinyl Cap

PE
[19][20]

HIV-1 Env Coupled

Liposomes
4 mol%

77 mol% DOPC, 15

mol% DOPG, 4 mol%

DSPE-PEG₁₄-COOH

[21]

Experimental Protocols
Protocol 1: Preparation of DGS-NTA(Ni)-Containing
Liposomes
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This protocol is adapted from methodologies described in several research articles.[4][7]

Materials:

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

18:1 DGS-NTA(Ni)

Chloroform

Buffer A (25 mM HEPES, 150 mM KCl, pH 7.5)

Liquid nitrogen

Water bath (37°C)

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

In a glass vial, combine the desired amounts of DOPC and 18:1 DGS-NTA(Ni) dissolved in

chloroform to achieve the target molar ratio.

Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on

the bottom of the vial.

Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.

Hydrate the lipid film with pre-warmed Buffer A to a final lipid concentration of 1-2 mM.

Incubate at 37°C for 30 minutes with occasional vortexing to fully resuspend the lipid

mixture, forming multilamellar vesicles (MLVs).[4]

Subject the MLV suspension to at least four freeze-thaw cycles by alternating between

freezing in liquid nitrogen and thawing in a 37°C water bath.[4]

To create unilamellar vesicles of a defined size, pass the liposome suspension through a

polycarbonate membrane with the desired pore size (e.g., 100 nm) using a mini-extruder.
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This should be done at least 11 times.

Store the prepared liposomes at 4°C.

Protocol 2: Binding of His-tagged Protein to Liposomes
Materials:

Prepared DGS-NTA(Ni)-containing liposomes

Purified His-tagged protein in a suitable buffer (e.g., Buffer A)

Incubator or water bath

Procedure:

Dilute the liposome suspension to the desired final concentration in your assay buffer.

Add the His-tagged protein to the diluted liposomes at the desired final concentration.

Incubate the mixture for at least 15-30 minutes at room temperature or 37°C to allow for

binding.[4] The optimal incubation time may need to be determined empirically.

The proteoliposomes are now ready for use in your cellular assay. For some applications, a

size-exclusion chromatography step may be necessary to remove unbound protein.[21]
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Caption: Experimental workflow for using 18:1 DGS-NTA(Ni) in cellular assays.
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Caption: Troubleshooting logic for low protein binding to DGS-NTA(Ni) liposomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Ni Reactive Liposomes - CD Bioparticles [cd-bioparticles.net]

2. scientificlabs.co.uk [scientificlabs.co.uk]

3. medchemexpress.com [medchemexpress.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15578190?utm_src=pdf-body-img
https://www.benchchem.com/product/b15578190?utm_src=pdf-custom-synthesis
https://www.cd-bioparticles.net/ni-reactive-liposomes
https://www.scientificlabs.co.uk/product/790404P-5MG
https://www.medchemexpress.com/18-1-dgs-nta-ni.html?locale=ko-KR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Using Scaffold Liposomes to Reconstitute Lipid-proximal Protein-protein Interactions In
Vitro - PMC [pmc.ncbi.nlm.nih.gov]

5. Analytical characterization of liposomes and other lipid nanoparticles for drug delivery -
PubMed [pubmed.ncbi.nlm.nih.gov]

6. ijpsjournal.com [ijpsjournal.com]

7. biorxiv.org [biorxiv.org]

8. Kinetics of Histidine-Tagged Protein Association to Nickel-Decorated Liposome Surfaces -
PMC [pmc.ncbi.nlm.nih.gov]

9. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent
conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

10. researchgate.net [researchgate.net]

11. Influence of multivalent nitrilotriacetic acid lipid-ligand affinity on the circulation half-life in
mice of a liposome-attached his6-protein - PMC [pmc.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. A Nanobar-Supported Lipid Bilayer System for the Study of Membrane Curvature
Sensing Proteins in vitro [jove.com]

14. avantiresearch.com [avantiresearch.com]

15. pubs.acs.org [pubs.acs.org]

16. researchgate.net [researchgate.net]

17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

18. A Multiparametric and High-Throughput Platform for Host–Virus Binding Screens - PMC
[pmc.ncbi.nlm.nih.gov]

19. dspace.mit.edu [dspace.mit.edu]

20. Functional single-cell analysis of T-cell activation by supported lipid bilayer-tethered
ligands on arrays of nanowells - PMC [pmc.ncbi.nlm.nih.gov]

21. Design and Functional Characterization of HIV-1 Envelope Protein-Coupled T Helper
Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Support Center: 18:1 DGS-NTA(Ni) in Cellular
Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15578190#challenges-of-using-18-1-dgs-nta-ni-in-
cellular-assays]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5409191/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5409191/
https://pubmed.ncbi.nlm.nih.gov/33011580/
https://pubmed.ncbi.nlm.nih.gov/33011580/
https://www.ijpsjournal.com/article/Development+and+Analytical+Characterization+of+Liposomes+A+Comprehensive+Approach
https://www.biorxiv.org/content/10.1101/2022.01.15.476484v2.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759406/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6759406/
https://pubmed.ncbi.nlm.nih.gov/7599262/
https://pubmed.ncbi.nlm.nih.gov/7599262/
https://www.researchgate.net/figure/DGS-NTANi-dominates-over-ligand-binding-in-inducing-calcium-signaling-A-An_fig2_348656968
https://pmc.ncbi.nlm.nih.gov/articles/PMC2874083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2874083/
https://www.researchgate.net/figure/ncorporation-of-Different-Amounts-of-DGS-NTANi-into-the-Liposomes-to-Increase-JRFL_fig9_303424220
https://www.jove.com/t/64340/a-nanobar-supported-lipid-bilayer-system-for-study-membrane-curvature
https://www.jove.com/t/64340/a-nanobar-supported-lipid-bilayer-system-for-study-membrane-curvature
https://www.avantiresearch.com/en-gb/products/product/790404-181-dgs-ntani
https://pubs.acs.org/doi/10.1021/acs.biomac.2c01338
https://www.researchgate.net/publication/348434243_Toxicity_of_organic_and_inorganic_nickel_in_pancreatic_cell_cultures_Comparison_to_cadmium
https://pdfs.semanticscholar.org/b219/67d7c40f213aed7d4df076b3166f9a13755e.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176574/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10176574/
http://dspace.mit.edu/bitstream/handle/1721.1/91597/Love_Functional%20single.pdf%3Bjsessionid%3D5B2BBE82811D843C9B5C4B1097DC6DDD?sequence%3D1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3522575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3522575/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9318220/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9318220/
https://www.benchchem.com/product/b15578190#challenges-of-using-18-1-dgs-nta-ni-in-cellular-assays
https://www.benchchem.com/product/b15578190#challenges-of-using-18-1-dgs-nta-ni-in-cellular-assays
https://www.benchchem.com/product/b15578190#challenges-of-using-18-1-dgs-nta-ni-in-cellular-assays
https://www.benchchem.com/product/b15578190#challenges-of-using-18-1-dgs-nta-ni-in-cellular-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578190?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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